Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate
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Overview
Description
Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.268 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate typically involves the reaction of benzyl bromide with 1-(1-hydroxyethyl)cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of benzyl 1-(1-oxoethyl)cyclopropanecarboxylate.
Reduction: Formation of benzyl 1-(1-hydroxyethyl)cyclopropanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-(1-oxoethyl)cyclopropanecarboxylate
- Benzyl 1-(1-hydroxyethyl)cyclopropanol
- Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxamide
Uniqueness
Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyclopropane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWHKBIJADJSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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